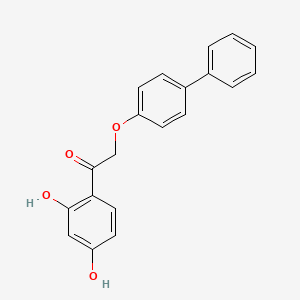

1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one

Description

1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one is a hydroxyacetophenone derivative characterized by a 2,4-dihydroxyphenyl group and a 4-phenylphenoxy substituent attached to an ethanone backbone. These compounds are typically synthesized via Friedel-Crafts acylation, Fries rearrangement, or alkylation reactions, as seen in , and 13. Their applications span pharmaceuticals, agrochemicals, and materials science, with biological activities influenced by hydroxyl and aryl substituents .

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-phenylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-16-8-11-18(19(22)12-16)20(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12,21-22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALCCBWGOQFOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with 4-phenylphenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and related derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H12O3

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one

The compound features a phenolic structure that contributes to its reactivity and functionality in various applications. Its hydroxyl groups enhance its solubility and interaction with biological systems.

Pharmaceutical Applications

-

Antioxidant Activity :

- Research indicates that derivatives of 2,4-dihydroxyacetophenone exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the development of therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Cosmetic Applications

- Skin Lightening Agents :

- Anti-aging Formulations :

Materials Science Applications

- Polymer Additives :

- Nanocomposites :

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various derivatives of 2,4-dihydroxyacetophenone. The findings indicated that specific structural modifications significantly enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Cosmetic Formulation

In a clinical trial assessing the efficacy of a new skin-lightening cream containing this compound, participants showed a marked reduction in skin pigmentation after eight weeks of use. The formulation was well-tolerated with no significant side effects reported.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant agent | Protects against oxidative stress |

| Anti-inflammatory drug | Reduces inflammation | |

| Antimicrobial agent | Effective against pathogens | |

| Cosmetics | Skin lightening agent | Reduces hyperpigmentation |

| Anti-aging formulation | Protects skin from aging | |

| Materials Science | Polymer additive | Enhances thermal stability |

| Nanocomposite development | Improves mechanical properties |

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylphenoxy group can interact with hydrophobic regions of biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Key Observations :

- Hydroxyl vs. Methoxy Groups: The 4-hydroxyphenyl analog (C₁₄H₁₂O₄) exhibits higher polarity and hydrogen-bonding capacity compared to its methoxy counterpart (Ononetin). This impacts solubility; Ononetin is more lipophilic, favoring membrane permeability in drug design .

- Electron-Withdrawing Nitro Group: The 4-nitrophenyl derivative (C₁₄H₁₁NO₅) shows increased reactivity in electrophilic substitutions due to the nitro group’s electron-withdrawing nature. This compound is often used as a precursor in nitro-reduction reactions .

- Chalcone vs. Ethanone Backbone: The chalcone analog (C₁₅H₁₂O₄) features a conjugated propenone chain, enabling π-π interactions and UV absorption at ~300 nm, which is absent in non-conjugated ethanones. This structural feature correlates with antioxidant and antimicrobial activities .

Spectroscopic and Physical Properties

- NMR Signatures : Hydroxyl protons in the 2,4-dihydroxyphenyl moiety resonate at δ ~13.85 ppm (DMSO-d₆) due to strong hydrogen bonding, as seen in . Methoxy groups show singlet peaks at δ ~3.8 ppm .

- Melting Points: Hydroxyl-substituted analogs (e.g., 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) exhibit higher melting points (>250°C) due to intermolecular H-bonding, whereas methoxy derivatives melt at lower temperatures (~180°C) .

- Solubility : Nitro-substituted derivatives are less soluble in polar solvents (e.g., water) compared to hydroxylated analogs .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one, commonly known as 2',4'-dihydroxyacetophenone or resacetophenone, is a phenolic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 1-(2,4-Dihydroxyphenyl)ethan-1-one

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- CAS Number : 89-84-9

- Structure : The compound features a phenolic hydroxyl group which contributes to its biological activities.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups, which can donate electrons and neutralize reactive oxygen species (ROS). A study demonstrated that the compound showed a significant reduction in lipid peroxidation and increased the activity of antioxidant enzymes in vitro .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. This anti-inflammatory action may be beneficial in treating conditions like arthritis and other inflammatory diseases. In a specific case study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked decrease in inflammatory markers .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies revealed effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Groups : These groups enhance the compound's ability to act as an electron donor, facilitating its role as an antioxidant.

- Aromatic Rings : The presence of multiple aromatic systems allows for π-π stacking interactions with biomolecules, influencing their function and stability.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one?

- Methodology : A two-step approach is commonly employed:

Friedel-Crafts acylation : React 2,4-dihydroxyacetophenone with 4-phenylphenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the phenoxy group.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.

- Key Considerations : Monitor reaction temperature (60–80°C) to avoid decomposition of the dihydroxyphenyl moiety. Yield optimization may require stoichiometric adjustments of the acylating agent .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.2–7.8 ppm for dihydroxyphenyl and biphenoxy groups) .

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₆O₄).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Use broth microdilution assays (e.g., against Staphylococcus aureus and Escherichia coli) with MIC (Minimum Inhibitory Concentration) determination .

- Antioxidant Potential : Employ DPPH radical scavenging or FRAP assays to quantify free radical neutralization capacity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis yield of this compound?

- Approach :

- Density Functional Theory (DFT) : Model transition states to identify energy barriers in Friedel-Crafts acylation.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. toluene) on reaction kinetics.

- Case Study : Adjusting the electron-donating capacity of the phenoxy group via substituent tuning (e.g., replacing phenyl with electron-withdrawing groups) can enhance acylation efficiency .

Q. What strategies resolve conflicting bioactivity data across studies?

- Root Cause Analysis :

- Purity Discrepancies : Use HPLC-UV (C18 column, acetonitrile/water mobile phase) to verify compound purity (>95%) and identify co-eluting impurities .

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration in antimicrobial assays) to minimize inter-lab variability .

Q. How does substituent variation on the phenylphenoxy group affect pharmacological activity?

- Structure-Activity Relationship (SAR) Study :

- Synthesize analogs with halogens (e.g., Cl, F) or methoxy groups at the 4-position of the biphenoxy moiety.

- Compare IC₅₀ values in cytotoxicity assays (e.g., against MCF-7 cancer cells) to identify optimal substituents for selectivity .

Q. What advanced analytical techniques are recommended for impurity profiling?

- Hyphenated Methods :

- LC-MS/MS : Detect trace impurities (e.g., acetylated byproducts) with MRM (Multiple Reaction Monitoring) modes.

- GC-MS Headspace Analysis : Identify volatile degradation products under accelerated stability conditions (40°C/75% RH) .

Q. How does the compound’s stability vary under physiological conditions?

- Experimental Design :

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via UV-Vis spectroscopy (λmax = 280 nm).

- Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) and analyze degradation pathways using LC-QTOF-MS .

Contradictions and Mitigation

- Bioactivity vs. Toxicity : Some analogs (e.g., chlorinated derivatives) show enhanced antimicrobial activity but increased cytotoxicity. Mitigate by introducing hydrophilic groups (e.g., hydroxyls) to improve therapeutic indices .

- Synthetic Yield vs. Purity : High-temperature reactions may increase yield but risk side-product formation. Use low-boiling solvents (e.g., dichloromethane) and short reaction times to balance both .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.